molecular formula C10H11Cl2N3O B12225624 3-(4-Chlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride

3-(4-Chlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12225624
M. Wt: 260.12 g/mol
InChI Key: ZIPKHBCTOUBWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science. The compound’s structure includes a pyrazole ring substituted with a chlorophenoxy group and a methyl group, making it a unique and potentially valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C10H11Cl2N3O

Molecular Weight

260.12 g/mol

IUPAC Name

3-(4-chlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H10ClN3O.ClH/c1-14-6-9(12)10(13-14)15-8-4-2-7(11)3-5-8;/h2-6H,12H2,1H3;1H

InChI Key

ZIPKHBCTOUBWGU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC2=CC=C(C=C2)Cl)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 4-chlorophenol with appropriate reagents to form the chlorophenoxy intermediate. This intermediate is then reacted with a methylpyrazole derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as xylene and catalysts like phosphorus trichloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

Pharmaceutical Development

3-(4-Chlorophenoxy)-1-methylpyrazol-4-amine; hydrochloride serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting inflammatory and pain-related conditions. Its derivatives have been studied for their potential anti-inflammatory, analgesic, and anticancer activities.

Application Description
Anti-inflammatoryInhibits cyclooxygenase enzymes, reducing inflammation.
AnalgesicProvides pain relief through modulation of pain pathways.
AnticancerExhibits cytotoxicity against various cancer cell lines (e.g., MCF-7).

Biochemical Research

The compound is utilized in studies related to enzyme inhibition and receptor binding. Its structure allows researchers to explore molecular interactions that are critical for understanding disease mechanisms.

Case Study Example:
A study demonstrated that derivatives of this compound exhibited significant inhibition of monoamine oxidases, which are important targets for treating depression and neurodegenerative diseases .

Material Science

In material science, 3-(4-Chlorophenoxy)-1-methylpyrazol-4-amine; hydrochloride is explored for its potential in developing advanced materials such as polymers and coatings. Its unique chemical properties contribute to materials with enhanced thermal stability and mechanical strength.

Agricultural Chemicals

This compound also finds applications in the formulation of agrochemicals, providing effective solutions for pest control and crop protection. The chlorophenoxy group is particularly useful in enhancing herbicidal activity.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenoxy)benzaldehyde
  • 3-(4-Chlorophenoxy)-1,2-propanediol
  • Artesunate-3-chloro-4-(4-chlorophenoxy)aniline

Uniqueness

3-(4-Chlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .

Biological Activity

3-(4-Chlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenoxy group and an amine functional group. Its chemical structure can influence its interaction with biological targets, contributing to its pharmacological profiles.

Anticancer Activity

Research indicates that pyrazole derivatives, including 3-(4-Chlorophenoxy)-1-methylpyrazol-4-amine, exhibit significant anticancer properties. A study highlighted that various pyrazole compounds demonstrated cytotoxic effects against different cancer cell lines, including MCF-7 and HCT116. For instance, one derivative showed an IC50 value of 0.39 µM against HCT116 cells, indicating potent anticancer activity .

CompoundCell LineIC50 (µM)
3-(4-Chlorophenoxy)-1-methylpyrazol-4-amineMCF-70.46
Other Pyrazole DerivativeHCT1160.39

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies have demonstrated that certain pyrazole compounds can stabilize human red blood cell membranes, suggesting their potential as anti-inflammatory agents .

Antimicrobial Activity

3-(4-Chlorophenoxy)-1-methylpyrazol-4-amine has shown promising antimicrobial activity against various pathogens. In vitro evaluations indicated that this compound could inhibit the growth of Mycobacterium tuberculosis and several fungal strains, positioning it as a potential candidate for treating infections caused by resistant strains .

The biological activities of 3-(4-Chlorophenoxy)-1-methylpyrazol-4-amine can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer proliferation and inflammation, such as COX and various kinases.
  • Antioxidant Properties : Some studies suggest that pyrazole derivatives possess antioxidant capabilities, which can mitigate oxidative stress-related damage in cells .
  • Cell Cycle Arrest : Certain derivatives have been observed to induce cell cycle arrest in cancer cells, leading to apoptosis and reduced tumor growth .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical and preclinical settings:

  • A study examining the effects of various pyrazole compounds on cancer cell lines reported significant cytotoxicity and apoptosis induction in MCF-7 cells.
  • Another investigation into the anti-inflammatory properties of these compounds found that they effectively reduced inflammation markers in animal models .

Q & A

How can researchers optimize the synthesis of 3-(4-Chlorophenoxy)-1-methylpyrazol-4-amine hydrochloride to improve yield and purity?

Advanced Methodological Answer:
Synthesis optimization requires careful selection of intermediates and reaction conditions. For example, cyclization reactions using substituted pyrazole precursors (e.g., 5-chloro-3-methyl-1-substituted pyrazole intermediates) can be enhanced by adjusting stoichiometric ratios of reagents like malononitrile or 2-cyanoacetamide. Temperature control (e.g., 120°C for cyclization with POCl₃) and solvent polarity (e.g., DMF for Vilsmeier–Haack formylation) significantly impact yield . Purity can be improved via recrystallization in ethanol/water mixtures or chromatographic purification using silica gel with ethyl acetate/hexane gradients .

What advanced spectroscopic techniques are recommended for confirming the structural integrity of this compound?

Basic Methodological Answer:
Multi-dimensional NMR (¹H, ¹³C, DEPT-135, HSQC) is critical for assigning proton and carbon environments, particularly to distinguish aromatic protons in the 4-chlorophenoxy group (δ 6.8–7.3 ppm) and pyrazole methyl groups (δ 2.3–2.5 ppm) . High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms the molecular ion [M+H]⁺ and isotopic pattern matching for Cl . IR spectroscopy validates functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for the amine) .

How should researchers design experiments to evaluate the antimicrobial or anticancer potential of this compound?

Advanced Methodological Answer:
For antimicrobial studies, follow standardized protocols like broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to positive controls (e.g., ciprofloxacin) . For anticancer activity, use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7), incorporating structure-activity relationship (SAR) analysis by modifying substituents on the pyrazole ring . Dose-response curves and IC₅₀ calculations are essential. Include toxicity assays on non-cancerous cells (e.g., HEK-293) to assess selectivity .

What methodologies are effective for forming and characterizing hydrochloride salts of pyrazole derivatives?

Basic Methodological Answer:
Hydrochloride salt formation typically involves treating the free base with HCl gas or concentrated HCl in anhydrous ether. Crystallization from ethanol or methanol yields pure salts. Characterization includes:

  • TGA/DSC to confirm dehydration steps and melting points.
  • X-ray diffraction for crystal structure validation, highlighting Cl⁻ counterion positioning .
  • Elemental analysis (C, H, N, Cl) to verify stoichiometry .

If conflicting NMR data arises, what steps should be taken to validate the compound's structure?

Advanced Methodological Answer:
Resolve contradictions by:

  • Repeating synthesis under inert conditions to rule out oxidation/byproducts.
  • 2D NMR (COSY, NOESY) to confirm coupling networks and spatial proximity of protons .
  • X-ray crystallography for unambiguous structural determination, especially if tautomerism (e.g., pyrazole ring proton shifts) is suspected .
  • Alternative ionization modes in MS (e.g., MALDI-TOF vs. ESI) to cross-verify molecular weight .

What strategies are employed to elucidate the reaction mechanisms involved in the synthesis of this compound?

Advanced Methodological Answer:
Mechanistic studies often combine:

  • Kinetic monitoring via in-situ FTIR or HPLC to track intermediate formation (e.g., α,β-unsaturated ketones in cyclization) .
  • Isotopic labeling (e.g., ¹³C in malononitrile) to trace carbon incorporation.
  • DFT calculations (Gaussian 09) to model transition states and activation energies for key steps like nucleophilic substitution at the pyrazole C-4 position .

Which chromatographic methods are most reliable for assessing the purity of 3-(4-Chlorophenoxy)-1-methylpyrazol-4-amine hydrochloride?

Basic Methodological Answer:

  • Reverse-phase HPLC with a C18 column (MeCN:H₂O + 0.1% TFA, gradient elution) and UV detection at 254 nm. Compare retention times to standards .
  • UPLC-MS for high-resolution separation and simultaneous mass verification .
  • TLC (silica GF₂₅₄, ethyl acetate:hexane 3:7) with visualization under UV 254 nm and iodine vapor .

How can researchers design novel derivatives to explore structure-activity relationships?

Advanced Methodological Answer:
Derivative design should focus on:

  • Substituent variation at the pyrazole N-1 and C-3 positions (e.g., replacing 4-chlorophenoxy with 2-cyanophenyl or naphthyl groups) to modulate lipophilicity .
  • Mannich reactions to introduce aminomethyl groups, enhancing water solubility .
  • Heterocycle fusion (e.g., oxadiazole or imidazolidine rings) to evaluate bioactivity shifts . Biological testing must follow strict SAR protocols with ≥3 replicates per derivative.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.